Bienvenue dans la boutique en ligne BenchChem!

MC-VC(S)-PABQ-Tubulysin M

Multidrug Resistance (MDR) P-glycoprotein (Pgp) ADC Payload Comparison

MC-VC(S)-PABQ-Tubulysin M is the definitive ADC drug-linker construct for programs confronting multidrug resistance. It combines the MDR‑refractory microtubule inhibitor Tubulysin M with a specialized MC‑VC(S)‑PABQ linker that forms a bioreversible quaternary ammonium connection, shielding the labile C11 acetate from plasma hydrolysis and enabling traceless payload release. In Pgp‑overexpressing tumor models, the corresponding ADC retains potent activity (IC50 = 25 nM) while auristatin‑based conjugates become completely inactive. For R&D teams engineering next‑generation ADCs against relapsed/refractory lymphomas or solid tumors, this drug‑linker delivers validated resistance‑breaking performance. Order high‑purity (≥98%) research material now.

Molecular Formula C66H96N11O13S+
Molecular Weight 1283.6 g/mol
Cat. No. B12427305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-VC(S)-PABQ-Tubulysin M
Molecular FormulaC66H96N11O13S+
Molecular Weight1283.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O
InChIInChI=1S/C66H95N11O13S/c1-11-42(6)58(64(86)75(9)51(40(2)3)37-53(90-44(8)78)63-72-50(39-91-63)60(83)70-48(35-43(7)65(87)88)36-45-21-14-12-15-22-45)74-61(84)52-24-17-19-34-77(52,10)38-46-26-28-47(29-27-46)69-59(82)49(23-20-32-68-66(67)89)71-62(85)57(41(4)5)73-54(79)25-16-13-18-33-76-55(80)30-31-56(76)81/h12,14-15,21-22,26-31,39-43,48-49,51-53,57-58H,11,13,16-20,23-25,32-38H2,1-10H3,(H8-,67,68,69,70,71,73,74,79,82,83,84,85,87,88,89)/p+1/t42-,43-,48+,49-,51+,52+,53+,57-,58-,77?/m0/s1
InChIKeyOWARBGQOUIOHOW-DAJRUHBHSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-VC(S)-PABQ-Tubulysin M: A Defined Drug-Linker Conjugate for ADC Development


MC-VC(S)-PABQ-Tubulysin M is a synthetic antibody-drug conjugate (ADC) drug-linker construct (CAS 2055896-86-9) that combines the potent microtubule inhibitor Tubulysin M with a specialized, cleavable linker system. The compound is specifically designed to enable the targeted delivery of the cytotoxic payload to cancer cells [1]. It belongs to the tubulysin class of payloads, which are recognized for their ability to retain activity against multidrug-resistant (MDR) tumor phenotypes, a key differentiator from other microtubule-targeting agents [2]. This specific construct utilizes a quaternary ammonium (PABQ) linkage to the tertiary amine of Tubulysin M, a critical structural feature designed for stable conjugation and efficient, traceless release of the active drug within the target cell [3].

The Case Against Simple Substitution: Why MC-VC(S)-PABQ-Tubulysin M is Not Interchangeable with Other ADC Payloads


While many ADC payloads target microtubules, they are not functionally equivalent. Simple substitution of one payload for another can lead to unexpected failure in models of multidrug resistance (MDR). For instance, auristatin-based ADCs, such as those delivering MMAE, are highly susceptible to efflux pumps like P-glycoprotein (Pgp), which are commonly upregulated in resistant tumors [1]. In contrast, the tubulysin class, including Tubulysin M, demonstrates a markedly reduced susceptibility to these MDR mechanisms [2]. Furthermore, the specific linker chemistry is critical. Tubulysin M contains a labile C11 acetate ester that is susceptible to hydrolysis in plasma, which significantly attenuates its cytotoxic activity [3]. Therefore, the choice of linker is not arbitrary; the MC-VC(S)-PABQ system is specifically engineered to provide a stable, bioreversible connection that protects this metabolic liability while enabling efficient release of the active drug within the target cell [4].

Quantitative Differentiation of MC-VC(S)-PABQ-Tubulysin M: A Data-Centric Procurement Guide


Retention of Cytotoxic Potency in Pgp-Overexpressing Multidrug-Resistant Cells Compared to an MMAE-ADC

In a direct head-to-head comparison, an anti-CD22 ADC constructed with MC-VC(S)-PABQ-Tubulysin M demonstrated potent activity against the Pgp-overexpressing, multidrug-resistant BJAB.Luc/Pgp cell line (IC50 = 25 nM). In stark contrast, a parallel ADC constructed with the widely used payload MMAE (anti-CD22-MC-VC-PABC-MMAE) showed no measurable activity in this MDR model (IC50 > 380 nM) [1]. This represents a greater than 15-fold difference in potency against a clinically relevant resistance mechanism.

Multidrug Resistance (MDR) P-glycoprotein (Pgp) ADC Payload Comparison

Potency Differential Between Free Tubulysin M and MC-VC(S)-PABQ Conjugated Tubulysin M in Non-MDR Cells

The conjugation of Tubulysin M to the MC-VC(S)-PABQ linker results in a predictable attenuation of potency, confirming the linker's stability and function. In the non-MDR WSU lymphoma cell line, the free drug Tubulysin M has an IC50 of 0.11 nM, while the corresponding anti-CD22 ADC (anti-CD22-MC-VC(S)-PABQ-tubulysin M) exhibits an IC50 of 0.27 nM [1]. This ~2.5-fold difference is consistent with a well-functioning, stable ADC that requires cellular internalization and linker cleavage for payload release, confirming that the linker is not prematurely cleaving in the extracellular environment.

ADC Potency Payload Release Efficiency In Vitro Cytotoxicity

Comparative Potency of Free Payloads: Tubulysin M vs. MMAE in MDR and Non-MDR Cell Lines

The intrinsic superiority of the Tubulysin M payload over MMAE in the context of MDR is evident even before conjugation. In a direct comparison of free drugs, Tubulysin M maintains a potent IC50 of 0.13 nM against the Pgp-overexpressing BJAB.Luc/Pgp cell line, showing no loss of activity compared to the parental BJAB line (IC50 = 0.12 nM). Conversely, the free drug MMAE exhibits a dramatic loss of potency in the MDR model, with its IC50 increasing from 0.42 nM in parental BJAB cells to >30 nM in the Pgp-overexpressing line—a greater than 70-fold reduction in activity [1]. This data establishes the foundational payload advantage that the MC-VC(S)-PABQ-Tubulysin M conjugate is designed to deliver.

Free Drug Potency Multidrug Resistance Payload Benchmarking

Enhanced Payload Stability Through PABQ Linker and Ether Analogue Design

A key vulnerability of native Tubulysin M is the enzymatic hydrolysis of its C11 acetate ester in plasma, which leads to a significant loss of cytotoxicity [1]. Research demonstrates that incorporating a propyl ether in place of the labile acetate, in conjunction with the quaternary ammonium (PABQ) linker system, results in a stabilized ADC. This design approach, which is directly relevant to the MC-VC(S)-PABQ-Tubulysin M construct, was shown to circumvent the metabolic liability and maintain potent in vivo activity against MDR tumors [2]. While the provided reference for MC-VC(S)-PABQ-Tubulysin M uses the native Tubulysin M acetate, the PABQ linker itself is a crucial component of the overall stabilization strategy, providing a more robust and stable connection than traditional linker chemistry.

Linker Chemistry Payload Stability Metabolic Stability

Validated Application Scenarios for MC-VC(S)-PABQ-Tubulysin M Based on Empirical Evidence


ADC Development Targeting Antigens on Multidrug-Resistant (MDR+) Tumors

This compound is the optimal choice for developing ADCs intended for indications with a high prevalence of MDR, such as relapsed/refractory lymphomas or certain solid tumors. The evidence shows that an ADC built with MC-VC(S)-PABQ-Tubulysin M retains potent cytotoxic activity (IC50 = 25 nM) in a Pgp-overexpressing MDR+ cell line where a comparable MMAE-ADC is completely inactive (IC50 > 380 nM) [1]. This quantifiable advantage in overcoming drug efflux makes it a strategically superior payload-linker for next-generation ADC programs where resistance is a primary concern [2].

Benchmarking and Quality Control for Conjugation Chemistry

Researchers can use the established quantitative in vitro profile of this drug-linker as a performance benchmark. The ~2.5-fold increase in IC50 observed when comparing the free drug Tubulysin M (IC50 = 0.11 nM) to its corresponding anti-CD22 ADC (IC50 = 0.27 nM) in the WSU cell line serves as a reliable reference point [1]. This data allows for the immediate assessment of conjugation efficiency and stability when attaching MC-VC(S)-PABQ-Tubulysin M to novel antibodies. Any significant deviation from this expected potency shift would indicate potential issues with the conjugation process or linker stability.

Research into ADC Bystander Activity and Tumor Heterogeneity

For programs investigating the 'bystander effect,' where an ADC kills neighboring antigen-negative tumor cells, a tubulysin-based payload is a compelling candidate. Literature indicates that tubulysin conjugates, including those using a quaternary ammonium linker system, retain this important property [1]. This suggests that MC-VC(S)-PABQ-Tubulysin M is an appropriate tool for studying and leveraging bystander killing to address tumor heterogeneity, a key challenge in targeted therapy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC-VC(S)-PABQ-Tubulysin M

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.